![molecular formula C25H25N7O2 B608120 (S)-4-氨基-6-((1-(2-异丙基-8-(1-甲基-6-氧代-1,6-二氢吡啶-3-基)-1-氧代-1,2-二氢异喹啉-3-基)乙基)氨基)嘧啶-5-腈 CAS No. 1425043-73-7](/img/structure/B608120.png)
(S)-4-氨基-6-((1-(2-异丙基-8-(1-甲基-6-氧代-1,6-二氢吡啶-3-基)-1-氧代-1,2-二氢异喹啉-3-基)乙基)氨基)嘧啶-5-腈
描述
IPI-3063 is a Selective Phosphoinoside-3-Kinase p110δ Inhibitor. IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation. IPI-3063 is a highly potent molecule useful for studying p110δ function in immune cells.
科学研究应用
Inhibition of Phosphoinoside-3-Kinase p110δ
IPI-3063 is a potent and selective inhibitor of the p110δ isoform of phosphoinoside-3-kinases (PI3Ks) . PI3Ks are important enzymes that relay signals from cell surface receptors to downstream mediators driving cellular functions .
Suppression of B Cell Survival
IPI-3063 has been found to potently suppress B cell survival . This could have implications for diseases where B cell survival is a factor, such as certain types of cancer or autoimmune diseases .
Suppression of B Cell Proliferation
In addition to suppressing B cell survival, IPI-3063 also potently suppresses B cell proliferation . This could be particularly useful in conditions where B cell proliferation is problematic, such as lymphomas .
Suppression of Plasmablast Differentiation
IPI-3063 has been found to suppress plasmablast differentiation . Plasmablasts are a type of B cell that produce antibodies, so this could have implications for diseases where antibody production is a factor .
Increase in Antibody Class Switching to IgG1
Interestingly, while IPI-3063 suppresses many B cell functions, it has been found to increase antibody class switching to IgG1 . This could potentially be useful in situations where an increase in IgG1 antibodies is desirable .
Inhibition of Human B Cell Proliferation
In addition to its effects on mouse B cells, IPI-3063 has also been found to potently inhibit human B cell proliferation in vitro . This suggests that it could potentially be used in human therapies .
作用机制
Target of Action
IPI-3063, also known as (S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, is a potent and selective inhibitor of PI3K p110δ . The p110δ catalytic isoform of PI3K is a rational target since it is critical for B lymphocyte development, survival, activation, and differentiation .
Mode of Action
IPI-3063 interacts with its target, the p110δ isoform of PI3K, inhibiting its function . This inhibition suppresses the signaling relay from cell surface receptors to downstream mediators, driving cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by IPI-3063 is the phosphoinoside-3-kinase (PI3K) pathway . PI3K enzymes are lipid kinases that produce 3′-phosphorylated phosphoinositides, which act as second messengers to relay signals from cell-surface receptors to downstream mediators .
Pharmacokinetics
IPI-3063 has been found to have good pharmacokinetics in mice . .
Result of Action
The inhibition of PI3K p110δ by IPI-3063 results in a potent reduction in mouse B cell proliferation, survival, and plasmablast differentiation . It also increases antibody class switching to IgG1, almost to the same degree as a pan-PI3K inhibitor . Similarly, IPI-3063 potently inhibits human B cell proliferation in vitro .
Action Environment
属性
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does IPI-3063 interact with its target, p110δ, and what are the downstream effects of this interaction in B cells?
A: IPI-3063 exhibits high selectivity for the p110δ isoform of PI3K. While the exact binding mechanism hasn't been detailed in the provided abstract [], it's highly likely that IPI-3063 occupies the ATP-binding pocket of p110δ, preventing its enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B cell function. The study demonstrates that IPI-3063 effectively reduces mouse B cell proliferation and survival []. Additionally, it potently inhibits the differentiation of B cells into plasmablasts, impacting their antibody production capacity []. Interestingly, IPI-3063 was shown to enhance antibody class switching to IgG1 [], a finding that warrants further investigation to understand its implications for humoral immunity.
Q2: The research mentions a comparative study of IPI-3063 with a pan-PI3K inhibitor. What insights did this comparison provide regarding the role of p110δ in B cell responses?
A: Comparing IPI-3063's effects to a pan-PI3K inhibitor provided crucial information about the dominant role of p110δ in B cell responses. The study found that IPI-3063, despite being a selective inhibitor, showed comparable potency to the pan-PI3K inhibitor in suppressing B cell proliferation, survival, and differentiation []. This observation strongly suggests that p110δ is the principal PI3K isoform driving these critical functions in B cells. The research further strengthens this conclusion by demonstrating the minimal impact of the p110γ inhibitor AS-252424 on B cell activity []. These findings highlight the potential of selectively targeting p110δ for modulating B cell-mediated immune responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。